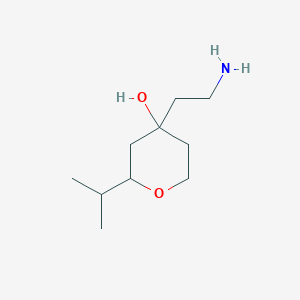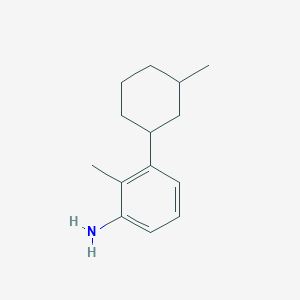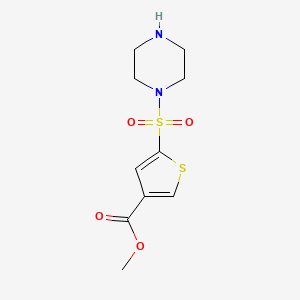![molecular formula C11H17NO5 B15257047 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methyl-5-oxopyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common due to the stability of the BOC group.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The BOC group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the BOC group under acidic conditions, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other BOC-protected compounds, such as:
1-[(tert-Butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid: Similar in structure but lacks the oxo group.
1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a methyl group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other applications.
These compounds share the common feature of the BOC protecting group, which provides stability and ease of removal under specific conditions, making them valuable in various synthetic applications.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-11(4,8(14)15)5-7(12)13/h5-6H2,1-4H3,(H,14,15) |
InChI Key |
AZLMCMVYNCRNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)








![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)

